Ethyl 1-(1-adamantylmethyl)-5-amino-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-(1-adamantylmethyl)-5-amino-1H-imidazole-4-carboxylate is a complex organic compound characterized by its adamantyl group, amino group, and carboxylate ester functionality
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-adamantylmethylamine and ethyl 5-amino-1H-imidazole-4-carboxylate.
Reaction Conditions: The reaction involves a nucleophilic substitution where the amine group attacks the carboxylate ester under controlled conditions, often in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using reactors that allow precise control of temperature and pressure.
Catalysts: Catalysts may be employed to increase the reaction rate and yield.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the adamantyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydroxide.
Major Products Formed:
Oxidation: Adamantane derivatives with oxidized functional groups.
Reduction: Reduced adamantane derivatives.
Substitution: Adamantane derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, aiding in biochemical research. Medicine: The compound is explored for its pharmacological properties, including potential antiviral and anticancer activities. Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances binding affinity, while the amino and carboxylate groups facilitate interactions with biological molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 1-(1-adamantyl)-2-bromoethylidenemalonate: Similar adamantyl structure but different functional groups.
Ethyl 1-(1-adamantylmethyl)-2-bromoethylidenemalonate: Similar structure with variations in the ester and bromo groups.
Uniqueness: Ethyl 1-(1-adamantylmethyl)-5-amino-1H-imidazole-4-carboxylate stands out due to its combination of adamantyl, amino, and carboxylate functionalities, which provide unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 1-(1-adamantylmethyl)-5-aminoimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-2-22-16(21)14-15(18)20(10-19-14)9-17-6-11-3-12(7-17)5-13(4-11)8-17/h10-13H,2-9,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELQFGLFAFBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)CC23CC4CC(C2)CC(C4)C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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